molecular formula C10H12FIN2S B2726109 4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 1351616-71-1

4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

Cat. No.: B2726109
CAS No.: 1351616-71-1
M. Wt: 338.18
InChI Key: BVNNJKNRAILZCN-UHFFFAOYSA-N
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Description

4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 4-fluoro-3-propylbenzoic acid with thiourea under acidic conditions to form the benzothiazole ring.

    Introduction of the Imine Group: The benzothiazole derivative is then reacted with an appropriate amine to introduce the imine group.

    Formation of the Hydroiodide Salt: Finally, the imine derivative is treated with hydroiodic acid to form the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound of the class, known for its broad range of biological activities.

    4-fluorobenzothiazole: A similar compound with a fluorine atom on the benzene ring, used in various chemical reactions.

    3-propylbenzothiazole: Another derivative with a propyl group, studied for its potential pharmacological properties.

Uniqueness

4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is unique due to the combination of the fluorine and propyl groups, which can enhance its biological activity and chemical reactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

4-fluoro-3-propyl-1,3-benzothiazol-2-imine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S.HI/c1-2-6-13-9-7(11)4-3-5-8(9)14-10(13)12;/h3-5,12H,2,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNNJKNRAILZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC=C2SC1=N)F.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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